2-(4-Chlorobenzyl)benzimidazole
Overview
Description
2-(4-Chlorobenzyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 4-chlorobenzyl group at the 2-position. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Mechanism of Action
Target of Action
2-(4-Chlorobenzyl)benzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The primary targets of benzimidazoles are often dependent on the specific substitutions on the benzimidazole ring It is used as a corrosion inhibitor for copper and aluminum, and also as an effective insecticide and fungicide .
Mode of Action
For instance, some benzimidazoles have been found to inhibit key enzymes or proteins in their target organisms or cells . The specific interaction of this compound with its targets would likely depend on the specific nature of these targets.
Biochemical Pathways
Benzimidazoles have been reported to affect various biochemical pathways depending on their specific targets . For example, some benzimidazoles have been found to inhibit the polymerization of tubulin into microtubules, a critical process in cell division .
Result of Action
Given its use as a corrosion inhibitor and biocide, it can be inferred that the compound likely interacts with biological and non-biological materials in a way that prevents corrosion and inhibits the growth of certain organisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a corrosion inhibitor might depend on factors such as temperature, pH, and the presence of other chemicals . Similarly, its biocidal activity could be affected by factors such as the specific species of organisms present and their growth conditions .
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazoles have been reported to have diverse anticancer activities . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. One common method is to react o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using a heterogeneous catalyst like MgO supported on dendritic fibrous nano silica (MgO@DFNS). This catalyst allows for a cleaner reaction profile with excellent yields under mild conditions. The reaction parameters, such as time, catalyst dosage, and solvent choice, can be adjusted to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorobenzyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized as a corrosion inhibitor in electroplating processes and as an effective insecticide and bactericide
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzimidazole
- 2-Phenylbenzimidazole
- 2-(4-Methylbenzyl)benzimidazole
Comparison
Compared to other benzimidazole derivatives, 2-(4-Chlorobenzyl)benzimidazole is unique due to the presence of the 4-chlorobenzyl group, which enhances its biological activity and specificity. This substitution pattern allows for better interaction with molecular targets, making it a more potent compound in various applications .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGUOPIIFAMLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279982 | |
Record name | 2-(4-Chlorobenzyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-66-6 | |
Record name | 5468-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Chlorobenzyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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